1-[4-(2,2-Dimethoxyacetyl)piperazin-1-yl]-2-methyl-3-methylsulfanylpropan-1-one
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Overview
Description
1-[4-(2,2-Dimethoxyacetyl)piperazin-1-yl]-2-methyl-3-methylsulfanylpropan-1-one is a complex organic compound that features a piperazine ring substituted with a dimethoxyacetyl group, a methyl group, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,2-Dimethoxyacetyl)piperazin-1-yl]-2-methyl-3-methylsulfanylpropan-1-one typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions . The key step includes an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2,2-Dimethoxyacetyl)piperazin-1-yl]-2-methyl-3-methylsulfanylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group in the dimethoxyacetyl moiety can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-[4-(2,2-Dimethoxyacetyl)piperazin-1-yl]-2-methyl-3-methylsulfanylpropan-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting the central nervous system.
Pharmacology: The compound may be studied for its potential effects on neurotransmitter receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound can be used to investigate the biological activity of piperazine derivatives
Mechanism of Action
The mechanism of action of 1-[4-(2,2-Dimethoxyacetyl)piperazin-1-yl]-2-methyl-3-methylsulfanylpropan-1-one is not fully understood. it is believed to interact with various molecular targets, including neurotransmitter receptors and enzymes. The piperazine ring is known to act as a ligand for several receptor types, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Quetiapine: An antipsychotic drug with a piperazine ring.
Aripiprazole: Another antipsychotic with a similar piperazine structure.
Sitagliptin: A diabetes medication featuring a piperazine moiety.
Uniqueness
1-[4-(2,2-Dimethoxyacetyl)piperazin-1-yl]-2-methyl-3-methylsulfanylpropan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethoxyacetyl and methylsulfanyl groups differentiates it from other piperazine derivatives, potentially leading to unique interactions with biological targets .
Properties
IUPAC Name |
1-[4-(2,2-dimethoxyacetyl)piperazin-1-yl]-2-methyl-3-methylsulfanylpropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4S/c1-10(9-20-4)11(16)14-5-7-15(8-6-14)12(17)13(18-2)19-3/h10,13H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHQOQXLSDFCCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC)C(=O)N1CCN(CC1)C(=O)C(OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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